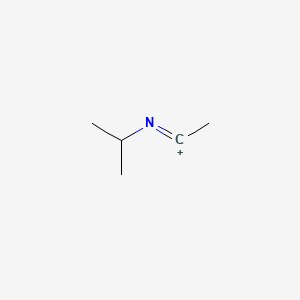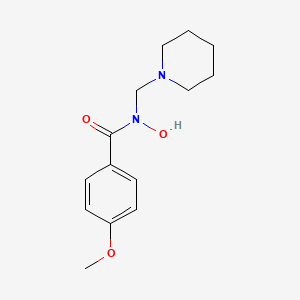![molecular formula C17H17N3OS B14651169 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-99-3](/img/structure/B14651169.png)
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 4-methylaniline, benzaldehyde, and thioglycolic acid in the presence of a catalyst such as β-cyclodextrin-SO3H. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process. These methods not only reduce waste but also ensure a cleaner reaction profile and easier catalyst recovery .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, anti-inflammatory responses, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-4-one: A closely related compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological properties.
Thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidine ring with a phenyl and 4-methylanilino group. This structural arrangement enhances its pharmacological properties and makes it a promising candidate for drug development .
Propriétés
Numéro CAS |
52772-99-3 |
|---|---|
Formule moléculaire |
C17H17N3OS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-[(4-methylanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-14(10-8-13)18-12-19-17-20(16(21)11-22-17)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Clé InChI |
HHWFTQCCOFUCEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCN=C2N(C(=O)CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)

![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)





